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Compound of Interest

Compound Name:
1,1-Dibromo-4-tert-

butylcyclohexane

Cat. No.: B14334975 Get Quote

An In-depth Technical Guide to 1,1-Dibromo-4-tert-butylcyclohexane: IUPAC Naming and

Structure

This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical

structure, and conformational analysis of 1,1-Dibromo-4-tert-butylcyclohexane. It is intended

for researchers, scientists, and professionals in the field of drug development and organic

chemistry. This document summarizes key physicochemical data, outlines a detailed

experimental protocol for its synthesis, and utilizes visualizations to illustrate its structural and

synthetic aspects.

IUPAC Nomenclature and Chemical Structure
The systematic name for the compound is 1,1-Dibromo-4-tert-butylcyclohexane, as defined

by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[1] The

name is derived as follows:

Cyclohexane: The core of the molecule is a six-membered carbon ring with only single

bonds.

tert-butyl: A bulky tertiary butyl group (–C(CH₃)₃) is attached to the cyclohexane ring.

4-tert-butyl: The position of the tert-butyl group is at the fourth carbon atom of the

cyclohexane ring.
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Dibromo: Two bromine atoms are substituents on the ring.

1,1-Dibromo: Both bromine atoms are attached to the same carbon atom, which is

designated as the first carbon of the ring.

The chemical structure is systematically built by numbering the cyclohexane ring starting from

the carbon atom bearing the two bromine atoms as position 1, and numbering in the direction

that gives the tert-butyl group the lowest possible locant, which is position 4.

Below is a diagram illustrating the logical relationship between the IUPAC name and the

chemical structure.

IUPAC Name Components

Chemical Structure Features
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4-tert-butyl tert-butyl group
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cyclohexane
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Carbon Ring

defines the
core structure

1,1-Dibromo-4-tert-butylcyclohexane
(Chemical Structure)

Click to download full resolution via product page

Caption: IUPAC name to structure relationship.

Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for 1,1-Dibromo-4-tert-
butylcyclohexane is presented in the table below. These values are primarily sourced from

computational models and databases such as PubChem.
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Property Value Source

Molecular Formula C₁₀H₁₈Br₂ PubChem[1]

Molecular Weight 298.06 g/mol PubChem[1]

CAS Number 105669-73-6 PubChem[1]

IUPAC Name
1,1-dibromo-4-tert-

butylcyclohexane
PubChem[1]

SMILES CC(C)(C)C1CCC(CC1)(Br)Br PubChem[1]

InChIKey
LXSGTDINQUVQDF-

UHFFFAOYSA-N
PubChem[1]

XLogP3-AA (Computed) 4.9 PubChem[1]

Exact Mass 297.97548 Da PubChem[1]

Monoisotopic Mass 295.97753 Da PubChem[1]

Conformational Analysis
The conformational landscape of 1,1-Dibromo-4-tert-butylcyclohexane is dominated by the

chair conformation of the cyclohexane ring, which minimizes both angle and torsional strain.

The presence of a bulky tert-butyl group has a profound influence on the conformational

equilibrium. Due to its large size, the tert-butyl group strongly prefers to occupy an equatorial

position to avoid significant steric hindrance (1,3-diaxial interactions) that would occur in an

axial position.

In the chair conformation of 1,1-Dibromo-4-tert-butylcyclohexane, the tert-butyl group at the

C4 position will exist almost exclusively in the equatorial position. Consequently, the two

bromine atoms at the C1 position will have one occupying an axial position and the other an

equatorial position. A ring flip would force the tert-butyl group into a highly unfavorable axial

position, making the alternative chair conformation significantly higher in energy and thus

negligibly populated at room temperature.

While specific experimental data on the conformational energy differences for 1,1-Dibromo-4-
tert-butylcyclohexane are not readily available in the literature, studies on related compounds
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such as cis-1,4-di-tert-butylcyclohexane have shown that significant steric strain can lead to the

adoption of twist-boat conformations.[2][3] However, for 1,1-disubstituted cyclohexanes, the

chair conformation is generally maintained, with the primary conformational determinant being

the preference of the largest group at another position for the equatorial orientation.

Experimental Protocol: Synthesis of 1,1-Dibromo-4-
tert-butylcyclohexane
The synthesis of 1,1-Dibromo-4-tert-butylcyclohexane can be achieved by the gem-

dibromination of the corresponding ketone, 4-tert-butylcyclohexanone. A common method for

this transformation is the reaction of the ketone with phosphorus pentabromide (PBr₅). The

following protocol is based on established procedures for the synthesis of gem-dibromides from

cyclic ketones.

Reaction Scheme:

4-tert-butylcyclohexanone + PBr₅ → 1,1-Dibromo-4-tert-butylcyclohexane + POBr₃

Materials and Reagents:

4-tert-butylcyclohexanone

Phosphorus pentabromide (PBr₅)

Anhydrous carbon tetrachloride (CCl₄) or another suitable inert solvent

Ice water

Saturated sodium bicarbonate solution

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Hexane

Silica gel for column chromatography

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

http://www.sikhcom.net/cyc.pdf
https://pubmed.ncbi.nlm.nih.gov/16355992/
https://www.benchchem.com/product/b14334975?utm_src=pdf-body
https://www.benchchem.com/product/b14334975?utm_src=pdf-body
https://www.benchchem.com/product/b14334975?utm_src=pdf-body
https://www.benchchem.com/product/b14334975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14334975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

dropping funnel, and a reflux condenser with a drying tube, dissolve 4-tert-

butylcyclohexanone (1 equivalent) in anhydrous carbon tetrachloride. Cool the flask in an ice

bath.

Addition of PBr₅: Carefully add phosphorus pentabromide (1.1 equivalents) portion-wise to

the stirred solution, maintaining the temperature below 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the

starting ketone.

Quenching: Cool the reaction mixture in an ice bath and slowly pour it into a beaker of ice

water with vigorous stirring to quench the excess PBr₅ and hydrolyze the phosphorus

oxybromide (POBr₃).

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the

organic layer sequentially with cold water, saturated sodium bicarbonate solution (until

effervescence ceases), and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or

sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure

using a rotary evaporator to obtain the crude product.

Purification: Purify the crude 1,1-Dibromo-4-tert-butylcyclohexane by column

chromatography on silica gel using hexane as the eluent.

Safety Precautions: Phosphorus pentabromide is highly corrosive and reacts violently with

water. This entire procedure should be conducted in a well-ventilated fume hood, and

appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

The following diagram illustrates the experimental workflow for the synthesis of 1,1-Dibromo-4-
tert-butylcyclohexane.
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Caption: Synthesis workflow for 1,1-Dibromo-4-tert-butylcyclohexane.
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Conclusion
This technical guide has provided a detailed overview of the IUPAC naming, structure, and a

plausible synthetic route for 1,1-Dibromo-4-tert-butylcyclohexane. The conformational

analysis highlights the dominant role of the equatorial tert-butyl group in determining the

molecule's geometry. While specific experimental data for this compound is sparse, the

information presented, based on established chemical principles and data from analogous

structures, offers a solid foundation for researchers and scientists working with this and related

molecules. The provided experimental protocol outlines a practical method for its synthesis,

enabling further investigation into its properties and applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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